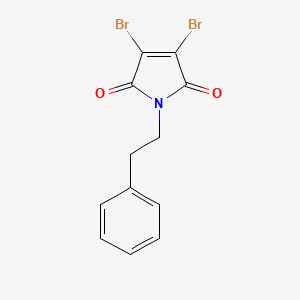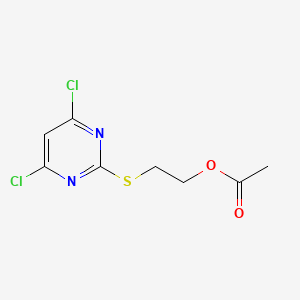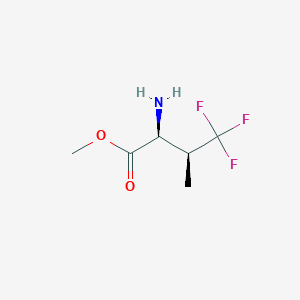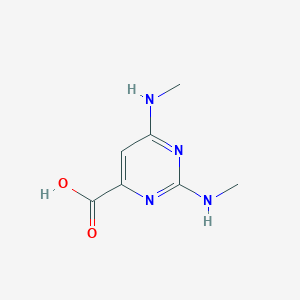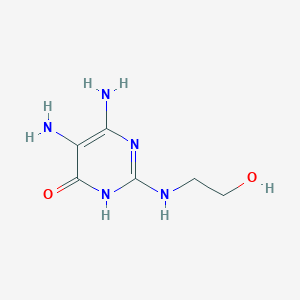
5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The amino and hydroxyethyl groups may participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or acylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential, including antiviral, anticancer, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, interfering with nucleic acid synthesis, or modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Uniqueness
5,6-Diamino-2-((2-hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
61693-26-3 |
|---|---|
Formule moléculaire |
C6H11N5O2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
4,5-diamino-2-(2-hydroxyethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O2/c7-3-4(8)10-6(9-1-2-12)11-5(3)13/h12H,1-2,7H2,(H4,8,9,10,11,13) |
Clé InChI |
CGOLKWMKEIKVFM-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC1=NC(=C(C(=O)N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


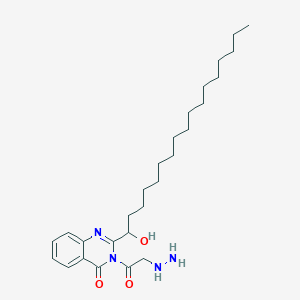
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

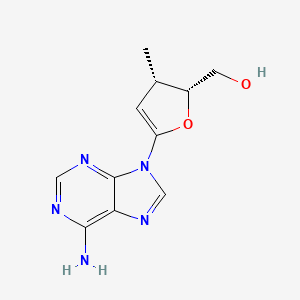
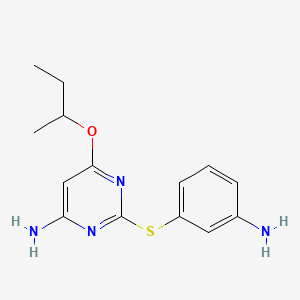
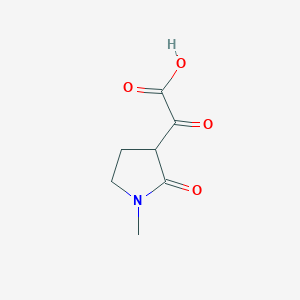

![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
